![molecular formula C15H23BN2O3 B6246710 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1402166-38-4](/img/no-structure.png)
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (2-OMP) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It is a highly selective, reversible inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 2-OMP has been shown to be effective in reducing inflammation and pain in animal models of inflammatory diseases. In addition, 2-OMP has been demonstrated to have anti-cancer properties in a variety of cancer cell lines.
科学研究应用
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been studied extensively in scientific research, both in vitro and in vivo. In vitro studies have demonstrated that 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a highly selective, reversible inhibitor of COX-2. This property makes it an attractive potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to have anti-cancer properties, including the ability to induce apoptosis in a variety of cancer cell lines.
作用机制
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine inhibits the activity of COX-2 by blocking the binding of arachidonic acid to the enzyme. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to have anti-cancer properties, including the ability to induce apoptosis in a variety of cancer cell lines.
Biochemical and Physiological Effects
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been demonstrated to have anti-cancer properties in a variety of cancer cell lines. The anti-cancer effects of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are thought to be due to its ability to induce apoptosis in cancer cells.
实验室实验的优点和局限性
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a highly selective, reversible inhibitor of COX-2, making it an attractive potential therapeutic agent for the treatment of inflammatory diseases. In addition, 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has been demonstrated to have anti-cancer properties in a variety of cancer cell lines. The main advantage of using 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in laboratory experiments is its high selectivity and reversibility. However, it should be noted that 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is not yet approved for clinical use, and further research is needed to determine its safety and efficacy in humans.
未来方向
The potential therapeutic applications of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine are numerous, and further research is needed to fully explore its potential. Future research should focus on the development of more selective and potent inhibitors of COX-2, as well as the development of novel delivery systems for 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. In addition, further research is needed to explore the potential anti-cancer properties of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and to identify potential biomarkers for the early detection of cancer. Finally, further research is needed to explore the potential therapeutic applications of 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in other diseases, such as cardiovascular and neurological disorders.
合成方法
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can be synthesized from commercially available starting materials using a one-pot reaction. The reaction involves the condensation of 4-oxan-2-ylmethyl-1,3,2-dioxaborolane and 5-tetramethylpyrimidine in the presence of an acid catalyst. The reaction yields 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in high yields and with good selectivity.
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine' involves the reaction of 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine with tetrahydrofuran in the presence of a base to form the intermediate 2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine", "tetrahydrofuran", "base" ], "Reaction": [ "Step 1: Add 2-chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine and tetrahydrofuran to a reaction vessel.", "Step 2: Add a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture to reflux for several hours.", "Step 4: Cool the reaction mixture and extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Purify the product by column chromatography to obtain the final compound." ] } | |
CAS 编号 |
1402166-38-4 |
产品名称 |
2-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
分子式 |
C15H23BN2O3 |
分子量 |
290.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。